molecular formula C8H8N2S B082322 3-Methyl-1,3-benzothiazol-2(3H)-imine CAS No. 14779-16-9

3-Methyl-1,3-benzothiazol-2(3H)-imine

Cat. No. B082322
CAS RN: 14779-16-9
M. Wt: 164.23 g/mol
InChI Key: VYFQTZSQRZCAGR-UHFFFAOYSA-N
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Description

3-Methyl-1,3-benzothiazol-2(3H)-imine is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom.

Synthesis Analysis

The synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine and related derivatives involves several methods, including the reaction of α-active methylene ketones with potassium thiocyanate and primary amines in ethanol, leading to thiazol-2(3H)-imine derivatives in a one-pot procedure. This method does not require techniques such as extraction and chromatography, simplifying the synthesis process (El-Sawah et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of benzothiazoles, including 3-Methyl-1,3-benzothiazol-2(3H)-imine, can be performed using X-ray crystallography, as demonstrated in studies where the crystal structures of related compounds were established. These analyses provide insights into the conformational details and geometrical isomerism around the imine group in such compounds (Argilagos et al., 1997).

Chemical Reactions and Properties

3-Methyl-1,3-benzothiazol-2(3H)-imine participates in various chemical reactions, including isomerization and cycloaddition, leading to the formation of different benzothiazole derivatives. The isomerization process is influenced by the electronic properties of substituents and solvent polarity, while cycloaddition reactions can produce complex heterocyclic structures (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of 3-Methyl-1,3-benzothiazol-2(3H)-imine derivatives, such as solubility, melting point, and crystalline structure, can be characterized using various spectroscopic and analytical techniques. X-ray crystallography provides detailed information on the crystal system, space group, and unit cell parameters, contributing to a better understanding of the compound's physical properties (Sharma et al., 2020).

Chemical Properties Analysis

The chemical properties of 3-Methyl-1,3-benzothiazol-2(3H)-imine, including reactivity, stability, and functional group interactions, can be explored through its reactions with various reagents and under different conditions. Studies on its behavior in cycloaddition and cyclocondensation reactions reveal its versatility as a precursor for synthesizing a wide range of heterocyclic compounds with potential biological activities (Sokolov et al., 2012).

Scientific Research Applications

Synthesis and Cytotoxicity Evaluation

A study by Eshghi et al. (2019) focused on the synthesis of new benzothiazole derivatives, including N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, through the cyclization of unsymmetrical thioureas. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing significant anti-tumor activity, particularly for compounds containing a phenolic segment. The study highlights the potential of these benzothiazole derivatives in cancer research and treatment Eshghi et al., 2019.

Ecological Impact Studies

In a different context, Matson's research (1990) illustrates the use of benzothiazole compounds, including 3-Methyl-1,3-benzothiazol-2(3H)-imine, in ecological studies. This study underscores the broader environmental implications and the potential ecological footprint of such chemicals, though it primarily focuses on their preparation and properties rather than direct applications in ecological research Matson, 1990.

Structural and Theoretical Analysis

Sharma et al. (2020) conducted a combined theoretical and experimental study on a binary complex involving 3-Methyl-1,3-benzothiazol-2(3H)-imine. This research provided insights into the structural properties and theoretical aspects of such complexes, contributing to a deeper understanding of their chemical behavior and potential applications in materials science and molecular engineering Sharma et al., 2020.

Synthesis of Benzazoles via Imines

Novel Synthesis Methods and Applications

Dushamov et al. (2020) explored novel synthesis methods and transformations involving 3-Methyl-1,3-benzothiazol-2(3H)-imines. Their research contributes to the development of new chemical synthesis techniques and the exploration of novel applications for these compounds in various scientific fields Dushamov et al., 2020.

properties

IUPAC Name

3-methyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFQTZSQRZCAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868132
Record name 3-Methyl-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
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Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,3-benzothiazol-2(3H)-imine

CAS RN

14779-16-9
Record name 3-Methyl-2(3H)-benzothiazolimine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Methyl-3H-benzothiazol-2-imine
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Record name 3-methyl-3H-benzothiazol-2-imine
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Synthesis routes and methods I

Procedure details

When the reaction is carried out as described in Example 23 with the exception that instead of N-ethyl-N-phenylthiourea an equimolar amount of N-methyl-N-phenylthiourea is used, 3-methyl-2-iminobenzthiazoline melting at 122° C. is obtained in a yield of 95.6% and with an equally good purity.
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Synthesis routes and methods II

Procedure details

When using, instead of 4-methoxyphenyl-thiourea of Examples 89 and 90, equivalent amounts of N-phenyl-N'-methyl-thiourea or N-phenyl-N-methyl-thiourea, the other conditions remaining the same, 2-methylamino-benzthiazole (m.p. 137° C.) or 3-methyl-2-imino-benzthiazoline (m.p. 122°) is obtained in an equally good yield and in a high purity.
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